molecular formula C7H10O4 B057616 Dimethyl itaconate CAS No. 617-52-7

Dimethyl itaconate

Cat. No.: B057616
CAS No.: 617-52-7
M. Wt: 158.15 g/mol
InChI Key: ZWWQRMFIZFPUAA-UHFFFAOYSA-N
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Description

Dimethyl itaconate is an organic compound derived from itaconic acid. It is characterized by the presence of two ester groups attached to the itaconic acid backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role as an immunomodulatory agent and its potential in therapeutic applications.

Mechanism of Action

Target of Action

Dimethyl itaconate (DMI), a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions . DMI also targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .

Mode of Action

DMI interacts with its targets and induces several changes. It suppresses the IL-23/IL-17 inflammatory axis-associated genes and promotes antioxidant nuclear factor erythroid 2-related factor 2 target genes . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .

Biochemical Pathways

DMI affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, from which DMI is derived, is a byproduct of the TCA cycle . Itaconate regulates the metabolic adaptability of macrophages and affects their effect . Several metabolites of the TCA cycle such as succinate, fumarate, and itaconate have been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages .

Pharmacokinetics

Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as DMI . This enhances the bioavailability of the compound, allowing it to exert its effects more efficiently.

Result of Action

DMI has potent anti-inflammatory effects. It inhibits LPS-induced inflammatory activation of macrophages and suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 . It also ameliorates disease severity in experimental autoimmune encephalomyelitis (EAE) through multiple cellular and molecular mechanisms .

Action Environment

DMI exerts its antibacterial functions in intracellular environments . It also exerts its effects in carbon-enriched environments through the TCA cycle . The action, efficacy, and stability of DMI can be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Dimethyl itaconate plays a significant role in biochemical reactions. It can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate can be a connector among immunity, metabolism, and inflammation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In a study, administration of this compound enhanced survival rate, decreased serum level of TNF-α and IL-6, and ameliorated lung injury in septic mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates Nrf2 and promotes the expression of Nrf2 and its downstream factor HO-1 and NQO-1 . The regulatory activities of this compound on inflammatory cytokine production were abolished in septic Nrf2 −/− mice .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound upregulates glycolysis in a persistent and long-term manner . This highlights the stability of this compound and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound enhanced survival rate in septic mice

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, a crucial metabolic pathway . It interacts with enzymes such as immune response gene 1 and affects metabolic flux .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondrial matrix, where it is produced from cis-aconitate decarboxylation mediated by immune response gene 1

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl itaconate can be synthesized through the esterification of itaconic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general steps are as follows :

  • Itaconic acid, methanol, and a catalyst are added to a reactor.
  • The mixture is heated to 70-100°C and refluxed for 20-50 minutes.
  • The temperature is then increased to 100-120°C, and additional methanol is added until the reaction is complete.
  • The reaction mixture is subjected to vacuum dealcoholization to remove excess methanol.
  • The product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous addition of methanol and catalyst to maintain the reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl itaconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Rhodium catalysts, hydrogen gas, and appropriate solvents.

    Polymerization: Various monomers, initiators, and solvents.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrogenation: Chiral dimethyl succinate derivatives.

    Polymerization: Copolymers with enhanced thermal and mechanical properties.

    Substitution: Functionalized this compound derivatives.

Comparison with Similar Compounds

  • 4-Octyl Itaconate
  • 4-Monoethyl Itaconate
  • Mesaconate
  • Citraconate

Properties

IUPAC Name

dimethyl 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQRMFIZFPUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25587-85-3
Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80210701
Record name Dimethyl itaconate
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Molecular Weight

158.15 g/mol
Source PubChem
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CAS No.

617-52-7
Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester
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Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name DIMETHYL ITACONATE
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Synthesis routes and methods I

Procedure details

60 g of paraformaldehyde are added to a solution of 6.0 g of acetic acid and 6.75 g of dimethylamine in 800 g of methanol, after which 348 g of dimethyl 2-formylsuccinate are added dropwise in the course of 20 minutes. The mixture is stirred for 7 hours at 50° C. and allowed to cool, and methanol and methyl formate are distilled off. The residue is taken up in ethyl acetate and the solution is washed with 100 g of 10% strength sulfuric acid and distilled. 305 g of isomer-free dimethyl itaconate of boiling point 42°-43° C. under 0.3-0.4 mbar are obtained, corresponding to a yield of 96.4% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
6.75 g
Type
catalyst
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods II

Procedure details

The hydrogenation is carried out by a method similar to example G2 using the rhodium complex of example F5. The conversion is quantitative, and the optical yield ee of the hydrogenation product (dimethyl methylsuccinate) is greater than 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimethyl itaconate exhibit anti-inflammatory effects?

A1: this compound (DI), a cell-permeable derivative of itaconate, exerts anti-inflammatory effects primarily through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), promoting cellular defense against oxidative stress and inflammation. [, ] Additionally, DI has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. []

Q2: What is the role of this compound in inflammasome-mediated pyroptosis?

A2: this compound has shown promising results in inhibiting NLRP3 inflammasome assembly and NLRP3-dependent pyroptosis in microglia. [] This effect is linked to its ability to reduce reactive oxygen species production via the Nrf2/HO-1 pathway and induce autophagy. []

Q3: How does this compound affect the IL-23/IL-17 inflammatory axis?

A3: Research indicates that DI can suppress the expression of genes associated with the IL-23/IL-17 inflammatory axis. [] This axis plays a critical role in various inflammatory and autoimmune diseases. By downregulating this pathway, DI may contribute to the resolution of inflammation.

Q4: Can this compound influence Th17 cell responses and autoimmune inflammation?

A4: Studies demonstrate that DI can effectively inhibit antigen-specific Th17 cell responses, which are key players in autoimmune diseases like uveitis. [] This effect is mediated by activating the Nrf2/HO-1 pathway and suppressing STAT3 signaling, leading to decreased Th17 cell differentiation and function. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. [, , ]

Q6: What spectroscopic data is available for this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize this compound, particularly in studies investigating its copolymerization with other monomers like styrene. [, , ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze its structure and monitor structural changes during processes like thermal oxidative stabilization. [, ]

Q7: How does this compound perform as a reactive diluent in unsaturated polyester resins (UPRs)?

A7: this compound demonstrates potential as a biobased alternative to styrene in UPRs, offering low viscosity for easy handling. [] Its use allows for the development of fully biobased UPRs, contributing to more sustainable material choices.

Q8: What is the impact of this compound on the water absorption of poly(methyl methacrylate) (PMMA)?

A8: Incorporating this compound into PMMA denture base materials has been shown to reduce residual monomer content and enable precise control over water absorption. [] This modification can enhance the material's biocompatibility and applicative properties.

Q9: What types of reactions can this compound participate in as a substrate?

A9: this compound serves as a versatile substrate in various catalytic reactions. One prominent example is its use in asymmetric hydrogenation reactions, often catalyzed by chiral rhodium complexes. [, , , , , , ] These reactions are crucial for synthesizing enantiomerically pure compounds, particularly chiral building blocks for pharmaceuticals.

Q10: How does the choice of catalyst and reaction conditions affect the hydrogenation of this compound?

A10: The efficiency and enantioselectivity of this compound hydrogenation are highly dependent on the catalyst and reaction conditions. For instance, studies have demonstrated variations in reaction rates and enantiomeric excess (ee) based on the ligand structure used in rhodium catalysts. [, ] The choice of solvent, temperature, and pressure also significantly influences the reaction outcome. [, , ]

Q11: Are there other catalytic applications of this compound beyond hydrogenation?

A11: Yes, this compound has found utility in multicomponent reactions, offering alternative synthetic routes to valuable compounds. For example, a cobalt-catalyzed multicomponent reaction involving this compound, aryl bromides, and carbonyl compounds provides access to functionalized γ-butyrolactones. []

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